1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid
Overview
Description
1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid is a compound with the molecular formula C19H26N2O6 and a molecular weight of 378.425 . It is primarily used in research settings, particularly in the fields of proteomics and organic synthesis . The compound features both Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups, which are commonly used to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid typically involves the protection of amino groups using Boc and Cbz groups. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The Cbz group is introduced using benzyl chloroformate (CbzCl) under basic conditions . The reaction conditions often involve mild temperatures and anhydrous solvents to ensure the stability of the protecting groups .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid undergoes several types of reactions, including:
Deprotection Reactions: Removal of Boc and Cbz groups using acids like trifluoroacetic acid (TFA) for Boc and catalytic hydrogenation for Cbz.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, catalytic hydrogenation (Pd-C, H2) for Cbz removal.
Substitution: Various nucleophiles can be used under basic conditions.
Major Products Formed
Scientific Research Applications
1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc and Cbz groups protect the amino group during chemical reactions, preventing unwanted side reactions . The deprotection process releases the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-3-Amino-piperidine-3-carboxylic acid
- 1-Cbz-3-Amino-piperidine-3-carboxylic acid
- 1-Boc-3-Cbz-Amino-azepane-3-carboxylic acid
Uniqueness
1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid is unique due to the presence of both Boc and Cbz protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-11-7-10-19(13-21,15(22)23)20-16(24)26-12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJMNSIPYXEIJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679406 | |
Record name | 3-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-27-9 | |
Record name | 1-(1,1-Dimethylethyl) 3-[[(phenylmethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885270-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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